molecular formula C10H14ClNO2S B2910115 3-Phenylthiomorpholine 1,1-dioxide hydrochloride CAS No. 2172039-08-4

3-Phenylthiomorpholine 1,1-dioxide hydrochloride

Cat. No.: B2910115
CAS No.: 2172039-08-4
M. Wt: 247.74
InChI Key: JRXAGQHYSYKHTA-UHFFFAOYSA-N
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Description

3-Phenylthiomorpholine 1,1-dioxide hydrochloride is a thiomorpholine derivative characterized by a phenyl substituent at the 3-position of the thiomorpholine ring, which is further oxidized to a sulfone (1,1-dioxide) and forms a hydrochloride salt. Thiomorpholine derivatives are sulfur-containing heterocycles with applications in medicinal chemistry, material science, and synthetic intermediates.

Properties

IUPAC Name

3-phenyl-1,4-thiazinane 1,1-dioxide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S.ClH/c12-14(13)7-6-11-10(8-14)9-4-2-1-3-5-9;/h1-5,10-11H,6-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXAGQHYSYKHTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC(N1)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172039-08-4
Record name 3-phenyl-1lambda6-thiomorpholine-1,1-dione hydrochloride
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Preparation Methods

The synthesis of 3-Phenylthiomorpholine 1,1-dioxide hydrochloride typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

3-Phenylthiomorpholine 1,1-dioxide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state products.

    Reduction: It can be reduced back to thiomorpholine or other intermediates using reducing agents like sodium borohydride.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Phenylthiomorpholine 1,1-dioxide hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Phenylthiomorpholine 1,1-dioxide hydrochloride involves its interaction with specific molecular targets. The phenyl group and the thiomorpholine ring play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 3-phenylthiomorpholine 1,1-dioxide hydrochloride and related compounds:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Features Reference
3-Phenylthiomorpholine 1,1-dioxide HCl Phenyl at 3-position C₁₀H₁₄ClNO₂S (est.) ~251.75 (est.) Aromatic group, hydrochloride salt -
3-Cyclopropylthiomorpholine 1,1-dioxide HCl Cyclopropyl at 3-position C₇H₁₄ClNO₂S 211.71 Small cyclic substituent, HCl salt
4-(3-Chloro-2-hydroxypropyl)thiomorpholine 1,1-dioxide Chloro-hydroxypropyl at 4-position C₇H₁₄ClNO₃S 227.71 Hydroxyl and chloro groups, no salt
1,1-Dioxo-thiomorpholine-3-carboxylic acid HCl Carboxylic acid at 3-position C₅H₁₀ClNO₄S 215.65 Polar carboxylic acid group, HCl salt
3,3-Dimethylthiomorpholine 1,1-dioxide Methyl groups at 3,3-positions C₆H₁₃NO₂S 163.24 Symmetric alkyl substituents
3-Piperazin-1-ylthiolane 1,1-dioxide diHCl Piperazine at 3-position C₈H₁₈Cl₂N₂O₂S (est.) ~277.22 (est.) Basic piperazine ring, dihydrochloride

Key Observations :

  • Substituent Effects : The phenyl group in the target compound increases molecular weight and lipophilicity compared to smaller substituents (e.g., cyclopropyl in or methyl in ). This may enhance membrane permeability in biological systems or alter solubility in organic solvents.
  • Salt Forms : Hydrochloride salts (e.g., ) improve water solubility and crystallinity, which is critical for pharmaceutical formulations.

Physicochemical and Functional Properties

  • Solubility: The hydrochloride salt form enhances aqueous solubility compared to non-ionic analogs (e.g., ). However, the phenyl group may reduce solubility relative to polar derivatives like the carboxylic acid in .
  • Stability : Sulfone groups (1,1-dioxide) improve thermal and oxidative stability compared to thioether precursors.
  • Reactivity : The phenyl group may participate in π-π interactions or electrophilic substitution, whereas the hydroxyl group in could undergo esterification or oxidation.

Biological Activity

3-Phenylthiomorpholine 1,1-dioxide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name: this compound
  • CAS Number: 2172039-08-4
  • Molecular Formula: C10H12ClN2O2S

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Morpholine Ring: The morpholine ring is synthesized through cyclization reactions involving appropriate thiol and amine precursors.
  • Sulfonation: The introduction of the sulfonyl group occurs via oxidation of the sulfur atom in the thiomorpholine derivative.
  • Hydrochloride Salt Formation: The final product is converted to its hydrochloride salt for improved solubility and stability.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Cytotoxicity and Cancer Research

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. The MTT assay results indicate that it can inhibit cell proliferation in various cancer types.

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)25

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • DNA Interaction: Studies suggest that it intercalates with DNA, leading to inhibition of replication and transcription processes.

Study on Antimicrobial Efficacy

A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several thiomorpholine derivatives, including this compound. The results indicated a dose-dependent inhibition of bacterial growth, supporting its potential as a therapeutic agent against resistant bacterial strains .

Cancer Cell Line Evaluation

In another study focusing on cancer treatment, researchers treated various human cancer cell lines with the compound. The findings showed significant reductions in cell viability, suggesting its potential role as an anticancer agent. Further investigations into the molecular pathways affected by this compound are ongoing .

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